Docosahexaenoic acid

Descripción general

Descripción

Docosahexaenoic acid: is a long-chain polyunsaturated omega-3 fatty acid that plays a crucial role in maintaining good health and proper functioning of the human body. It is primarily found in high concentrations in fatty fish such as salmon, mackerel, and sardines, as well as in certain types of algae. This compound is essential for the development and maintenance of the brain, eyes, and nervous system. It is particularly important during pregnancy and early childhood, as it supports the growth and development of the fetal brain and visual system .

Mecanismo De Acción

Target of Action

DHA primarily targets neuronal cell membrane phospholipids, where it plays a significant role in supporting neuronal conduction and optimizing the functioning of neuronal membrane proteins such as receptors and enzymes . It also targets vascular endothelial cells, where it regulates inflammation and vascular biomarkers .

Mode of Action

DHA interacts with its targets by integrating into the cell membranes, thereby enhancing their fluidity. This fluidity facilitates the transmission of electrical signals between nerve cells, leading to improved cell communication . DHA also competes with the arachidonic acid cascade from endogenous phospholipids, shifting the inflammatory state to being more anti-inflammatory .

Biochemical Pathways

DHA is synthesized via a series of desaturation and elongation reactions, catalyzed by desaturase and elongase enzymes . It can also be synthesized from alpha-linolenic acid, a shorter omega-3 fatty acid manufactured by plants . DHA can be metabolized into DHA-derived specialized pro-resolving mediators (SPMs), DHA epoxides, electrophilic oxo-derivatives (EFOX) of DHA, neuroprostanes, ethanolamines, acylglycerols, docosahexaenoyl amides of amino acids or neurotransmitters, and branched DHA esters of hydroxy fatty acids .

Pharmacokinetics

The use of self-nanoemulsifying drug delivery systems has been shown to enhance the systemic absorption of dha, thereby improving its bioavailability .

Result of Action

The action of DHA leads to numerous physiological benefits, including enhanced cognition . It inhibits the development of inflammation in endothelial cells, alters the function and regulation of vascular biomarkers, and reduces cardiovascular risk . DHA also affects vascular relaxation and constriction by controlling nitric oxide and endothelin 1 production in endothelial cells .

Action Environment

The action, efficacy, and stability of DHA are influenced by various environmental factors. For instance, the optimization of cultivation conditions, including light intensity and nutrient availability, can boost DHA production . Furthermore, genetic engineering techniques that overexpress key biosynthetic genes can enhance DHA yields .

Análisis Bioquímico

Biochemical Properties

Docosahexaenoic acid interacts with various enzymes, proteins, and other biomolecules. As a component of neuronal membranes, it supports neuronal conduction and allows the optimal functioning of neuronal membrane proteins such as receptors and enzymes . It is also involved in numerous processes such as membrane order, receptor activation, and signal transduction .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by making the membranes and gaps between cells more fluid, making it easier for nerve cells to send and receive electrical signals . It also reduces inflammation in endothelial cells, alters the function and regulation of vascular biomarkers, and reduces cardiovascular risk .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It is mainly located in cell membranes, where it makes the membranes and gaps between cells more fluid. This makes it easier for nerve cells to send and receive electrical signals . It also inhibits oxidative-stress-mediated proinflammatory gene induction and apoptosis, promoting cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to reduce inflammation, excitotoxicity, and prevent brain volume loss in different animal models of injury

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, evidence shows that dietary supplementation of this compound during the pre- and post-natal period can support brain and vision development in growing cats and dogs, as well as cognitive functions in puppies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be synthesized from alpha-linolenic acid, a shorter omega-3 fatty acid manufactured by plants . It is also a major fatty acid in brain phospholipids and the retina .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is found esterified into complex lipids within the bloodstream, in adipose stores, and in cell membranes . Its concentration in different compartments varies greatly, with the brain and eye having high this compound contents compared to other organs .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It is especially concentrated in the grey matter of the brain and in the rod outer segments of the retina . This localization is crucial for its role in supporting neuronal conduction and allowing the optimal functioning of neuronal membrane proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Docosahexaenoic acid can be synthesized from alpha-linolenic acid through a series of desaturation and elongation reactions. The process involves the conversion of alpha-linolenic acid to stearidonic acid, followed by further desaturation and elongation to produce eicosapentaenoic acid and finally this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from fish oil or microalgae. Microalgae such as Schizochytrium sp. are commercially used for the production of this compound. The extraction process involves the use of solvents and high-performance liquid chromatography to purify the compound .

Análisis De Reacciones Químicas

Types of Reactions: Docosahexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to produce various oxidation products, including hydroperoxides and aldehydes. Common reagents for oxidation include oxygen and free radicals.

Reduction: Reduction of this compound can be achieved using hydrogen gas and a suitable catalyst, such as palladium on carbon.

Substitution: Substitution reactions can occur at the double bonds of this compound, leading to the formation of various substituted derivatives.

Major Products Formed:

Oxidation Products: Hydroperoxides, aldehydes, and ketones.

Reduction Products: Saturated fatty acids.

Substitution Products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: Docosahexaenoic acid is used as a precursor for the synthesis of specialized pro-resolving lipid mediators, such as resolvins, protectins, and maresins, which have anti-inflammatory properties .

Biology: In biological research, this compound is studied for its role in cell signaling, membrane fluidity, and gene expression. It is also used to investigate its effects on brain development and function .

Medicine: this compound is widely studied for its potential therapeutic benefits in various medical conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory diseases. It is also used in dietary supplements to support brain and eye health .

Industry: In the food industry, this compound is used as a nutritional supplement in infant formulas, functional foods, and dietary supplements. It is also used in the pharmaceutical industry for the development of drugs targeting inflammatory and neurodegenerative diseases .

Comparación Con Compuestos Similares

Eicosapentaenoic acid: Another omega-3 fatty acid with anti-inflammatory properties.

Alpha-linolenic acid: A shorter-chain omega-3 fatty acid that can be converted to docosahexaenoic acid in the body.

Arachidonic acid: An omega-6 fatty acid involved in inflammation and immune responses.

Uniqueness of this compound: this compound is unique due to its high degree of unsaturation, with six cis double bonds, which gives it distinct structural and functional properties. It is highly concentrated in the brain and retina, where it plays a critical role in neuronal function and visual acuity. Unlike other omega-3 fatty acids, this compound is essential for the development and maintenance of the central nervous system .

Actividad Biológica

Docosahexaenoic acid (DHA), an omega-3 long-chain polyunsaturated fatty acid, plays a crucial role in various biological processes. It is primarily found in marine sources such as fish and algae, and is known for its significant impact on human health, particularly in neurological, cardiovascular, and reproductive functions. This article delves into the biological activity of DHA, supported by research findings, case studies, and data tables.

Overview of DHA

DHA (22:6n-3) is a vital component of phospholipids in neuronal membranes and is essential for optimal brain function and development. Its unique structure, characterized by six double bonds, contributes to its fluidity and functionality within cell membranes. DHA is particularly concentrated in the brain and retina, where it supports cognitive function and visual acuity .

Biological Functions

DHA exhibits a range of biological activities:

- Neuroprotection : DHA is integral to neuronal development and function. Studies indicate that it enhances synaptic plasticity and may protect against neurodegenerative diseases .

- Anti-inflammatory Effects : DHA has been shown to modulate inflammatory responses by influencing the production of pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators .

- Cardiovascular Health : Higher levels of DHA are associated with reduced risks of cardiovascular diseases. It aids in lowering triglyceride levels and improving endothelial function .

Antibacterial Properties

Recent research has highlighted the antibacterial properties of DHA. A study demonstrated that DHA exhibited significant antibacterial activity against Burkholderia cenocepacia, a pathogen associated with cystic fibrosis. The study found that DHA could either inhibit bacterial growth or kill bacteria depending on its concentration. In vivo experiments using a Galleria mellonella model showed increased survival rates in infected larvae treated with DHA .

Case Studies

-

DHA Supplementation During Pregnancy :

A randomized controlled trial investigated the effects of high-dose DHA supplementation during pregnancy on preterm birth rates. Results indicated that women receiving DHA had a lower incidence of early preterm births compared to those receiving placebo . -

Long-term Safety Assessment :

A four-year study assessed the safety of long-term DHA supplementation in patients with X-linked retinitis pigmentosa. The findings revealed no significant adverse effects on plasma antioxidant capacity or liver function, suggesting that DHA can be safely supplemented over extended periods without compromising biological safety .

Table 1: Summary of Key Biological Activities of DHA

Delivery Systems for Enhanced Bioavailability

DHA's bioavailability can be limited due to its low water solubility and instability. Recent advancements have focused on developing delivery systems to enhance its absorption and efficacy. These systems include microencapsulation techniques that protect DHA from oxidative degradation during digestion, thereby improving its functional benefits in various applications .

Propiedades

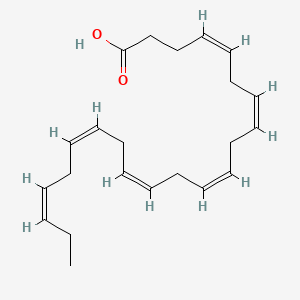

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMBGCFOFBJSGT-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040465 | |

| Record name | Cervonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Docosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

DHA and its conversion to other lipid signalling moleccules compete with the arachidonic acid cascade from endogenous phospholipids and shift the inflammatory state to being more anti-inflammatory. DHA inhibits endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells. Derivatives of DHA are anti-inflammatory lipid mediators. Lipid mediators resolvin D1 and protectin D1 all inhibit transendothelial migration of neutrophils, so preventing neutrophilic infiltration at sites of inflammation, resolvin D1 inhibits IL-1β production, and protectin D1 inhibits TNF and IL-1β production. Monoxydroxy derivative of DHA converted by LOX inhibit thromboxane-induced platelet aggregation. DHA supplementation has also shown to reduce the levels of serum C-reactive protein (CRP) and other circulating markers of inflammation such as neutrophils in hypertriglyceridemic men. DHA acts as a ligand at peroxisome proliferator-activated receptor (PPAR) gamma and alpha that regulate lipid signalling molecule-mediated transduction pathways and modulate inflammation. As a natural ligand, DHA induces a protective effect in retinal tissues by activating retinoid x receptors and subsequent ERK/MAPK signaling pathway in photoreceptors to promote their survival and differentiation, stimulating the expression of antiapoptotic proteins such as Bcl-2 and preserving mitochondrial membrane potential. | |

| Record name | Doconexent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

6217-54-5 | |

| Record name | Cervonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6217-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doconexent [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006217545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doconexent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cervonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOCONEXENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAD9OKH9JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Docosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.